Fmoc-Phe-OPfp
Overview
Description
Mechanism of Action
Target of Action
Fmoc-Phe-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester, is primarily used in peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .
Mode of Action
This compound acts as a protecting group for the amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The this compound plays a crucial role in the biochemical pathway of peptide synthesis . It helps in the formation of amide bonds between amino acids, which is a key step in peptide synthesis . The removal of the Fmoc group under acidic conditions allows for the next amino acid to be added to the growing peptide chain .
Pharmacokinetics
Its properties such as stability, solubility, and reactivity play a crucial role in its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides . By protecting the amino group during the synthesis process, it allows for the controlled addition of amino acids to the peptide chain . The removal of the Fmoc group under acidic conditions yields the desired deprotected amines in sufficiently high yield .
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the solution is critical as the Fmoc group is removed under basic conditions . The temperature and solvent used can also affect the efficiency of the peptide synthesis . It is typically stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Phe-OPfp plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The Fmoc group, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions are key factors in the self-assembly of this compound to gel formation . The collective action of different non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π–π stacking, contribute to the formation of the this compound hydrogel .
Cellular Effects
The cellular effects of this compound are primarily observed in its ability to form hydrogels, which are important in biomedical applications . For instance, Fmoc-Phe-Phe dipeptide hydrogels have shown antimicrobial potency, suggesting potential cellular effects in microbial organisms .
Molecular Mechanism
The Fmoc group in this compound is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism of action is crucial in the process of Fmoc solid-phase peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and plays a role in the formation of hydrogels . Over time, the self-assembling property of this compound contributes to the formation of these hydrogels .
Metabolic Pathways
The Fmoc group is known to be involved in the process of peptide synthesis .
Subcellular Localization
Given its role in peptide synthesis, it may be expected to localize in areas of the cell where such processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester typically involves the reaction of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC).
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.
Major Products Formed
Substitution Reactions: The major products are peptides or peptide derivatives with amide bonds formed between the phenylalanine residue and the nucleophile.
Deprotection Reactions: The major product is the free amine form of phenylalanine, along with the byproduct dibenzofulvene.
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester can be compared with other similar compounds used in peptide synthesis:
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine: This compound lacks the pentafluorophenyl ester group and is used primarily as a protecting group for amines.
N-(tert-Butoxycarbonyl)-L-phenylalanine: This compound uses the tert-butoxycarbonyl group as a protecting group, which is removed under acidic conditions, unlike the fluorenylmethoxycarbonyl group that is removed under basic conditions.
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine 4-nitrophenyl ester: This compound uses the 4-nitrophenyl ester group instead of the pentafluorophenyl ester group, offering different reactivity and stability profiles.
The uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester lies in its combination of the fluorenylmethoxycarbonyl protecting group and the pentafluorophenyl ester group, providing both stability and reactivity suitable for efficient peptide synthesis .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPSOMXNCTXPK-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369827 | |
Record name | Fmoc-Phe-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-92-6 | |
Record name | Fmoc-Phe-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-L-phenylalanin pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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